molecular formula C30H55NO5 B13441642 Isopentyl (2R)-Orlistat Tetradecyl Ester

Isopentyl (2R)-Orlistat Tetradecyl Ester

Cat. No.: B13441642
M. Wt: 509.8 g/mol
InChI Key: HJYUNNNEBYSZMW-DSBKNIPBSA-N
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Description

Isopentyl (2R)-Orlistat Tetradecyl Ester (CAS: 1356019-68-5) is a structurally complex ester derivative associated with the synthesis of Orlistat (tetrahydrolipstatin), a pancreatic lipase inhibitor used clinically for obesity management . Its molecular formula is C₃₀H₅₅NO₅, with a molecular weight of 509.78 g/mol . The compound features a tetradecyl (14-carbon) chain and an isopentyl group, distinguishing it from Orlistat and related impurities. It is primarily characterized as a synthetic byproduct or impurity during Orlistat production, with applications in analytical standards for quality control .

Properties

Molecular Formula

C30H55NO5

Molecular Weight

509.8 g/mol

IUPAC Name

[(2S)-1-[(2S,3S)-3-(2-methylbutyl)-4-oxooxetan-2-yl]pentadecan-2-yl] (2R)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-25(35-30(34)27(31-22-32)19-23(3)4)21-28-26(29(33)36-28)20-24(5)7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27+,28-/m0/s1

InChI Key

HJYUNNNEBYSZMW-DSBKNIPBSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CC(C)CC)OC(=O)[C@@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CC(C)CC)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl (2R)-Orlistat Tetradecyl Ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopentyl (2R)-Orlistat Tetradecyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.

    Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH).

    Reduction: Typically involves LiAlH4 in anhydrous conditions.

Major Products

    Hydrolysis: Produces the original carboxylic acid and alcohol.

    Reduction: Yields the corresponding alcohol.

    Transesterification: Forms a new ester and alcohol.

Scientific Research Applications

Isopentyl (2R)-Orlistat Tetradecyl Ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of Isopentyl (2R)-Orlistat Tetradecyl Ester involves its interaction with specific molecular targets. For instance, if it acts as a lipase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of dietary fats into absorbable free fatty acids and monoglycerides . This inhibition can lead to reduced fat absorption and potential weight loss.

Comparison with Similar Compounds

Orlistat and Its Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Orlistat C₂₉H₅₃NO₅ 495.75 96829-58-2 Active pharmaceutical ingredient (API); inhibits pancreatic lipase .
Isopentyl (2R)-Orlistat Tetradecyl Ester C₃₀H₅₅NO₅ 509.78 1356019-68-5 Byproduct in Orlistat synthesis; modified ester chain alters lipophilicity .
L-Isoleucine Orlistat C₂₉H₅₃NO₅ 495.75 1072902-75-0 Structural isomer of Orlistat; amino acid substitution alters activity .
Orlistat USP Related Compound B C₁₃H₁₇NO₃ 204.23 130676-64-1 Degradation product with simplified structure; lacks therapeutic activity .

Key Differences :

  • Structural Complexity : this compound has a longer alkyl chain (tetradecyl) compared to Orlistat, increasing its molecular weight and lipophilicity .

Other Esters with Similar Alkyl Chains

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Source/Application
Tetradecyl Benzoate C₂₁H₃₄O₂ 318.49 Not Specified Found in algae (Cystoseira compressa); natural ester .
Isopentyl Acetate C₇H₁₄O₂ 130.19 123-92-2 Short-chain ester; flavoring agent (banana) .
Isopentyl Salicylate C₁₂H₁₆O₃ 208.26 87-20-7 Fragrance component; derived from salicylic acid .
Phthalic Acid n-Pentyl Isopentyl Ester C₁₈H₂₆O₄ 306.40 776297-69-9 Industrial plasticizer; mixture of isomers .

Key Differences :

  • Applications : this compound is distinct from flavoring esters (e.g., isopentyl acetate) and industrial plasticizers (e.g., phthalic acid esters) due to its pharmaceutical synthesis context .
  • Biological Role : Unlike natural esters like tetradecyl benzoate, which occur in algae, the tetradecyl ester of Orlistat is entirely synthetic .

Pharmacological and Physicochemical Insights

  • Lipase Inhibition: Orlistat inhibits pancreatic lipase with an IC₅₀ of ~0.14 μM, reducing dietary fat absorption .
  • Stability and Solubility: The tetradecyl chain enhances lipophilicity, likely reducing aqueous solubility compared to Orlistat. This property aligns with its role as a non-polar synthetic intermediate .
  • Analytical Detection : The compound is identified via HPLC, MS, and HNMR , with spectral data confirming its ester linkages and stereochemistry .

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